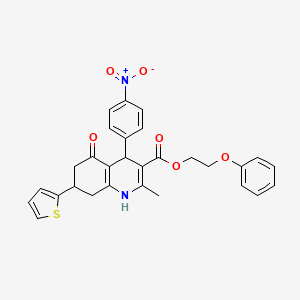![molecular formula C15H18N2O2S B11081822 2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine](/img/structure/B11081822.png)
2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine is an organic compound characterized by a pyrimidine ring substituted with a methoxyphenoxyethylthio group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4,6-dimethylpyrimidine and 2-(4-methoxyphenoxy)ethanethiol.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2-(4-methoxyphenoxy)ethanethiol is added to the 4,6-dimethylpyrimidine under stirring at elevated temperatures (around 80-100°C) for several hours to ensure complete reaction.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process is optimized for cost-effectiveness and efficiency. This may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction rates and yields.
Catalysis: Employing catalysts to lower activation energy and improve selectivity.
Automation: Implementing automated systems for precise control over reaction conditions and scaling up production.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C).
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA, acetic acid as solvent.
Reduction: H₂, Pd/C, ethanol as solvent.
Substitution: Nucleophiles like amines or thiols, solvents like DMF or DMSO, and bases like K₂CO₃.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds in the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of 2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The methoxyphenoxyethylthio group can enhance binding affinity and specificity, while the pyrimidine ring can interact with active sites or binding pockets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[2-(2-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine
- 2-{[2-(4-Ethoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine
- 2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dichloropyrimidine
Uniqueness
2-{[2-(4-Methoxyphenoxy)ethyl]sulfanyl}-4,6-dimethylpyrimidine is unique due to the specific positioning of the methoxy group on the phenoxy ring and the dimethyl substitutions on the pyrimidine ring. These structural features can influence its reactivity, binding properties, and overall chemical behavior, distinguishing it from similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C15H18N2O2S |
|---|---|
Molekulargewicht |
290.4 g/mol |
IUPAC-Name |
2-[2-(4-methoxyphenoxy)ethylsulfanyl]-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C15H18N2O2S/c1-11-10-12(2)17-15(16-11)20-9-8-19-14-6-4-13(18-3)5-7-14/h4-7,10H,8-9H2,1-3H3 |
InChI-Schlüssel |
UPAHUUACUUAQRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC(=N1)SCCOC2=CC=C(C=C2)OC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide, N,N-dimethyl-2-(4-methyl-5-phenoxymethyl-4H-[1,2,4]triazol-3-ylsulfanyl)-](/img/structure/B11081743.png)
![2,5,6-trichloro-4-methyl-N-[(2-phenylethyl)carbamoyl]pyridine-3-carboxamide](/img/structure/B11081757.png)
![(2E)-N-[4-(cyanomethyl)phenyl]-3-(5-nitrofuran-2-yl)prop-2-enamide](/img/structure/B11081762.png)
![4-fluoro-N'-[5-nitro-2-(4-methyl-1-piperazinyl)benzylidene]benzohydrazide](/img/structure/B11081763.png)
![3-{[(5-Methyl-2,1,3-benzothiadiazol-4-yl)sulfonyl]amino}benzoic acid](/img/structure/B11081767.png)
![N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]acetamide](/img/structure/B11081769.png)

![3,4-Dimethyl-1-phenylthiopyrano[2,3-c]pyrazol-6-one](/img/structure/B11081804.png)
![7-(3,4-diethoxybenzyl)-8-{[2-(2,8-dimethyl-1,2,3,4,4a,9b-hexahydro-5H-pyrido[4,3-b]indol-5-yl)-2-oxoethyl]sulfanyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11081805.png)
![ethyl 2-{[(2,3-dimethylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11081807.png)

![methyl 4-[({[5-(2,4-dichlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11081813.png)
![methyl 2-{5-[(1,3-dimethyl-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B11081828.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-nitrophenyl)acetamide](/img/structure/B11081835.png)
